ピロリジノボラン化リチウム 1M 溶液

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

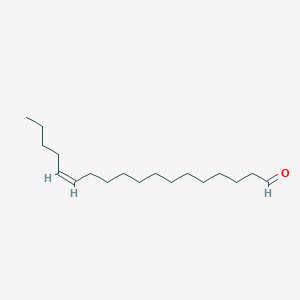

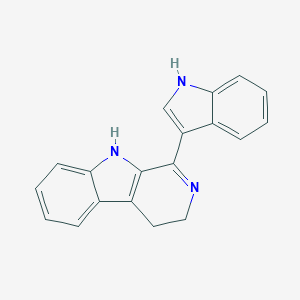

Lithium pyrrolidinoborohydride 1M solu is a useful research compound. Its molecular formula is C4H8BLiN and its molecular weight is 87.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Lithium pyrrolidinoborohydride 1M solu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium pyrrolidinoborohydride 1M solu including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カルボニル化合物の還元

LiPyrBH は、カルボニル化合物をアルコールに還元する際に一般的に使用されます。特に、ケトンとアルデヒドをそれぞれ対応する第二級アルコールと第一級アルコールに還元するのに効果的です。 この反応は、複雑な有機分子の合成や医薬品の製造において重要です .

立体選択的還元

LiPyrBH はキラルな性質を持つため、立体選択的還元に使用して、生成物の立体化学を制御できます。 これは、特定の生物活性を持つ薬物の開発に不可欠な、エナンチオマー的に純粋な物質を合成する際に特に重要です .

還元アミノ化反応

LiPyrBH は、還元アミノ化反応を促進します。この反応では、カルボニル基を還元するだけでなく、1 つのステップでアミノ基を導入します。 この二重機能性は、さまざまな農薬や医薬品の製造における重要な構成要素であるアミンを合成する際に役立ちます .

酸誘導体の還元剤

これは、エステルやアミドなどの酸誘導体をアルコールやアミンに還元する還元剤として機能します。 この用途は、生体分子の改変や複雑な有機化合物の調製において重要です .

アミン部分の転移

LiPyrBH は、ハロピリジンや第一級アルキルメタンスルホネートとの反応など、特定の反応でアミン部分を転移させることができます。 この性質は、多くの医薬品に見られる構造である含窒素複素環を合成する際に利用されています .

ニトロ化合物の還元

この化合物は、ニトロ化合物をアミンに還元するのに効果的です。 この反応は、染料、農薬、医薬品の合成で広く用いられており、これらの化合物の生物活性においてアミノ基が重要な役割を果たしています .

カルボニル保護基の脱保護

LiPyrBH は、カルボニル保護基の脱保護に使用されます。保護基は、特定の官能基が反応しないように、複数ステップの有機合成でよく使用されます。 LiPyrBH は、分子の他の部分に影響を与えることなく、これらの保護基を選択的に除去できます .

高分子研究

高分子研究では、LiPyrBH を用いて高分子鎖を改変したり、ブロックコポリマーを生成したりします。 高分子上の特定の官能基を還元する能力により、さまざまな化学的機能性を導入することができ、高分子の物理的特性を変えることができます .

作用機序

Target of Action

Lithium Pyrrolidinoborohydride (LiPyrBH) primarily targets carbonic and carboxylic acid derivatives . It acts as a reducing agent, capable of reducing a variety of functional groups .

Mode of Action

LiPyrBH interacts with its targets through a reduction-amination reaction . It can transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates .

Biochemical Pathways

It is known that the compound plays a significant role in the reduction of carbonic and carboxylic acid derivatives . This reduction process can influence various biochemical pathways, particularly those involving these derivatives.

Result of Action

The primary result of LiPyrBH’s action is the reduction of carbonic and carboxylic acid derivatives . This can lead to changes at the molecular and cellular levels, depending on the specific compounds involved and the context in which the reaction takes place.

Action Environment

The action, efficacy, and stability of LiPyrBH are influenced by several environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability. Furthermore, its density and refractive index can also vary with temperature . It’s important to note that LiPyrBH is classified as a hazardous material that can set free flammable gases upon contact with water .

生化学分析

Biochemical Properties

Lithium pyrrolidinoborohydride 1M solution is capable of reducing a variety of functional groups . It can transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates

Molecular Mechanism

It is known to act as a reducing agent in biochemical reactions

特性

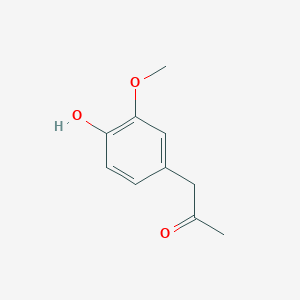

InChI |

InChI=1S/C4H8BN.Li/c5-6-3-1-2-4-6;/h1-4H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURJQCOSTCRYPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BLiN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635656 |

Source

|

| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144188-76-1 |

Source

|

| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)